2,4-Dichloro-5-ethylpyrimidine 2,4-Dichloro-5-ethylpyrimidine
Brand Name: Vulcanchem
CAS No.: 34171-40-9
VCID: VC20870696
InChI: InChI=1S/C6H6Cl2N2/c1-2-4-3-9-6(8)10-5(4)7/h3H,2H2,1H3
SMILES: CCC1=CN=C(N=C1Cl)Cl
Molecular Formula: C6H6Cl2N2
Molecular Weight: 177.03 g/mol

2,4-Dichloro-5-ethylpyrimidine

CAS No.: 34171-40-9

Cat. No.: VC20870696

Molecular Formula: C6H6Cl2N2

Molecular Weight: 177.03 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-5-ethylpyrimidine - 34171-40-9

Specification

CAS No. 34171-40-9
Molecular Formula C6H6Cl2N2
Molecular Weight 177.03 g/mol
IUPAC Name 2,4-dichloro-5-ethylpyrimidine
Standard InChI InChI=1S/C6H6Cl2N2/c1-2-4-3-9-6(8)10-5(4)7/h3H,2H2,1H3
Standard InChI Key YFYFVWTWMBQHOH-UHFFFAOYSA-N
SMILES CCC1=CN=C(N=C1Cl)Cl
Canonical SMILES CCC1=CN=C(N=C1Cl)Cl

Introduction

Chemical Structure and Basic Properties

Structural Characteristics

2,4-Dichloro-5-ethylpyrimidine consists of a pyrimidine heterocyclic core with two nitrogen atoms at positions 1 and 3. The compound features chlorine atoms at positions 2 and 4, which serve as reactive sites for nucleophilic substitution reactions. The ethyl group (-CH₂CH₃) at position 5 distinguishes this compound from its methyl analog and influences its physical properties and reactivity profile.

The molecular formula of 2,4-Dichloro-5-ethylpyrimidine is C₆H₆Cl₂N₂, with a calculated molecular weight of approximately 177.03 g/mol. This structure represents an extension of the well-characterized 2,4-Dichloro-5-methylpyrimidine, with the addition of one methylene group in the alkyl substituent.

Physical Properties

Based on structurally similar compounds, particularly 2,4-Dichloro-5-methylpyrimidine, the following physical properties can be estimated for 2,4-Dichloro-5-ethylpyrimidine:

PropertyExpected ValueBasis for Estimation
Physical State (25°C)Crystalline solidSimilar to methyl analog
Melting Point20-25°CSlightly lower than methyl analog (26°C)
Boiling Point240-250°CSlightly higher than methyl analog (235°C)
Density~1.30-1.35 g/cm³Lower than methyl analog (1.39 g/cm³)
Solubility in Water~2-3 g/L at 25°CLower than methyl analog (3.9 g/L)
Organic Solvent SolubilitySoluble in chloroform, ether, ethyl acetate, tolueneSimilar to methyl analog

The ethyl group is expected to increase the lipophilicity of the compound compared to the methyl analog, potentially affecting its solubility profile and partition coefficient.

Identifier TypeExpected Value
Molecular FormulaC₆H₆Cl₂N₂
Molecular Weight177.03 g/mol
SMILES NotationCCc1cn(c(n1)Cl)Cl

Synthesis and Preparation

Synthetic Routes

The synthesis of 2,4-Dichloro-5-ethylpyrimidine would likely follow routes similar to those used for related halogenated pyrimidines. One potential synthetic pathway could involve:

  • Starting with 5-ethylpyrimidine-2,4-dione (a uracil derivative)

  • Chlorination using phosphorus oxychloride (POCl₃) or a combination of phosphorus pentachloride (PCl₅) and phosphorus oxychloride

This approach mirrors the methods commonly employed for producing 2,4-dichloropyrimidine derivatives, including the methylated analog. The starting materials would need to be adapted to incorporate the ethyl group at position 5.

Precursors and Reagents

Key precursors and reagents for the synthesis would likely include:

  • 5-Ethyluracil or similar ethyl-substituted pyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • N,N-Dimethylaniline (potential catalyst)

  • Appropriate anhydrous solvents (acetonitrile or toluene)

Chemical Reactivity

Reactivity of Chloro Groups

The chlorine atoms at positions 2 and 4 of the pyrimidine ring serve as excellent leaving groups in nucleophilic aromatic substitution reactions. Based on the reactivity of similar compounds, 2,4-Dichloro-5-ethylpyrimidine is expected to undergo selective substitution, with the chlorine at position 4 generally being more reactive than the one at position 2 .

Common nucleophilic substitution reactions include:

  • Reaction with amines to form amino-pyrimidine derivatives

  • Reaction with alcohols or alkoxides to form alkoxy-pyrimidine derivatives

  • Reaction with thiols to form thioether derivatives

For example, reaction with piperidine can produce 2-chloro-5-ethyl-4-piperidin-1-yl-pyrimidine, similar to the reaction documented for the methyl analog .

Applications and Uses

Pharmaceutical Applications

2,4-Dichloro-5-ethylpyrimidine has potential value in pharmaceutical development as:

  • An intermediate in the synthesis of antiviral compounds

  • A building block for kinase inhibitors

  • A precursor for antifungal agents

Comparison with Related Compounds

Structure-Activity Relationships

The comparison between 2,4-Dichloro-5-ethylpyrimidine and related compounds reveals important structure-activity relationships:

CompoundKey Structural DifferenceExpected Impact on Properties/Activity
2,4-Dichloro-5-methylpyrimidineMethyl vs. Ethyl at position 5Increased lipophilicity with ethyl group; slightly reduced reactivity at positions 2 and 4
2,4-Dichloro-5-iodopyrimidineIodo vs. Ethyl at position 5Different electronic effects; iodo provides potential for metal-catalyzed coupling reactions
2,4-Dichloro-5-(chloromethyl)pyrimidineChloromethyl vs. Ethyl at position 5Additional reactive site in chloromethyl group; increased electrophilicity
2,4-Dichloro-5-methylpyridinePyridine vs. Pyrimidine coreDifferent electron distribution; altered reactivity pattern

The ethyl substituent likely provides a balance of increased lipophilicity without sacrificing the reactivity of the chlorinated positions, potentially offering advantages in certain applications.

Advantages and Limitations

Potential advantages of 2,4-Dichloro-5-ethylpyrimidine include:

  • Enhanced lipophilicity compared to the methyl analog, potentially improving membrane permeability in biological systems

  • Maintained reactivity at the chlorinated positions for further functionalization

  • Potential for improved binding interactions in biological targets due to the extended alkyl chain

Potential limitations may include:

  • Potentially higher synthesis cost compared to the methyl analog

  • Slightly reduced reactivity of the chloro groups due to the increased electron-donating effect of the ethyl group

  • Possible steric hindrance in certain reactions due to the larger substituent

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